2-(5-Bromo-2-methoxyphenyl)-4-(hydrazinylmethyl)-1,3-thiazole
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Overview
Description
2-(5-Bromo-2-methoxyphenyl)-4-(hydrazinylmethyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom, a methoxy group, and a hydrazinylmethyl group attached to the thiazole ring
Preparation Methods
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-4-(hydrazinylmethyl)-1,3-thiazole typically involves multiple steps. One common synthetic route starts with the bromination of 2-methoxyphenyl compounds to introduce the bromine atom. This is followed by the formation of the thiazole ring through cyclization reactions involving appropriate reagents and conditions. The hydrazinylmethyl group is then introduced through hydrazine derivatives under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
2-(5-Bromo-2-methoxyphenyl)-4-(hydrazinylmethyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The hydrazinylmethyl group can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Bromo-2-methoxyphenyl)-4-(hydrazinylmethyl)-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-4-(hydrazinylmethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(5-Bromo-2-methoxyphenyl)-4-(hydrazinylmethyl)-1,3-thiazole can be compared with other similar compounds, such as:
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole: Lacks the hydrazinylmethyl group, which may affect its reactivity and biological activity.
2-(5-Bromo-2-methoxyphenyl)-4-methyl-1,3-thiazole: Contains a methyl group instead of the hydrazinylmethyl group, leading to different chemical and biological properties.
2-(5-Bromo-2-methoxyphenyl)-4-(aminomethyl)-1,3-thiazole:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
926255-48-3 |
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Molecular Formula |
C11H12BrN3OS |
Molecular Weight |
314.20 g/mol |
IUPAC Name |
[2-(5-bromo-2-methoxyphenyl)-1,3-thiazol-4-yl]methylhydrazine |
InChI |
InChI=1S/C11H12BrN3OS/c1-16-10-3-2-7(12)4-9(10)11-15-8(5-14-13)6-17-11/h2-4,6,14H,5,13H2,1H3 |
InChI Key |
MVMAIVXVIZWIHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NC(=CS2)CNN |
Origin of Product |
United States |
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